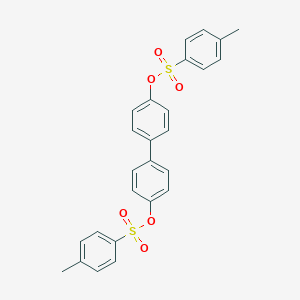

4,4'-Bis(tosyloxy)biphenyl

説明

4,4'-Bis(tosyloxy)biphenyl is a biphenyl derivative functionalized with tosyloxy (–OTs) groups at both para positions. Tosyloxy groups (p-toluenesulfonate esters) are electron-withdrawing substituents known for their role as leaving groups in nucleophilic substitution reactions. For instance, compounds like 4,4'-bis(bromoacetyl)biphenyl () and 4,4'-bis(mercaptomethyl)biphenyl () share similar bis-substituted biphenyl frameworks, highlighting the versatility of biphenyl scaffolds in organic synthesis. The tosyloxy groups likely confer enhanced reactivity in cross-coupling reactions or polymer formation, though specific applications remain speculative based on the evidence.

特性

分子式 |

C26H22O6S2 |

|---|---|

分子量 |

494.6g/mol |

IUPAC名 |

[4-[4-(4-methylphenyl)sulfonyloxyphenyl]phenyl] 4-methylbenzenesulfonate |

InChI |

InChI=1S/C26H22O6S2/c1-19-3-15-25(16-4-19)33(27,28)31-23-11-7-21(8-12-23)22-9-13-24(14-10-22)32-34(29,30)26-17-5-20(2)6-18-26/h3-18H,1-2H3 |

InChIキー |

XWGZJUPZSXWQMX-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C |

正規SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C |

製品の起源 |

United States |

類似化合物との比較

4,4'-Bis(bromoacetyl)biphenyl (CAS 4072-67-7)

- Substituents : Bromoacetyl (–COCH2Br) groups.

- Synthesis: Prepared via bromination of 4,4'-diacetylbiphenyl using bromine in tetrahydrofuran/methanol ().

- Reactivity : Bromoacetyl groups act as electrophilic sites, enabling nucleophilic substitution or elimination reactions.

- Applications : Intermediate in synthesizing cross-linked polymers or pharmaceuticals.

4,4'-Bis(mercaptomethyl)biphenyl (CAS 43012-19-7)

- Substituents : Mercaptomethyl (–CH2SH) groups.

- Properties: Thiol groups facilitate metal coordination (e.g., gold or silver nanoparticles) and participation in thiol-ene click chemistry.

- Applications: Potential use in self-assembled monolayers (SAMs) or as a ligand in catalysis ().

4,4'-Bis(alkoxy/phenoxy-methyl)biphenyl

- Substituents: Ether (–O–) linkages (e.g., methoxy, butoxy, phenoxy).

- Synthesis: Williamson ether synthesis using 4,4'-bis(chloromethyl)biphenyl (BCMB) and alcohols/phenols ().

- Stability : Ether groups enhance hydrolytic stability compared to sulfonate esters.

- Applications : Liquid crystals or dielectric materials due to rigid biphenyl cores and flexible alkoxy chains.

4,4'-Bis(trimethylsilyloxy)biphenyl (CAS 1094-86-6)

- Substituents : Trimethylsilyloxy (–OSi(CH3)3) groups.

- Properties : Hydrophobic and thermally stable; silyl ethers are cleaved under acidic or fluoride conditions.

- Applications : Protecting groups in multistep syntheses or precursors for silicon-based materials ().

Physicochemical Properties

| Compound | Molecular Weight | Key Functional Groups | Reactivity/Stability | Key Applications |

|---|---|---|---|---|

| 4,4'-Bis(tosyloxy)biphenyl | ~434 (estimated) | Tosyloxy (–OTs) | High reactivity in SN2 reactions | Polymer cross-linkers, intermediates |

| 4,4'-Bis(bromoacetyl)biphenyl | 396.08 | Bromoacetyl | Electrophilic substitution | Pharmaceutical intermediates |

| 4,4'-Bis(mercaptomethyl)biphenyl | 246.39 | Mercaptomethyl | Thiol-metal coordination | Catalysis, nanomaterials |

| 4,4'-Bis(methoxymethyl)biphenyl | ~298 (estimated) | Methoxymethyl | Hydrolytically stable | Liquid crystals, dielectrics |

Electronic and Thermal Properties

- Electron-Withdrawing vs. Electron-Donating Groups : Tosyloxy and bromoacetyl groups are electron-withdrawing, reducing the biphenyl core’s electron density and altering HOMO/LUMO levels. In contrast, alkoxy groups (e.g., methoxy) are electron-donating, enhancing hole-transport properties, as seen in carbazole-based biphenyls like CBP used in OLEDs ().

- Thermal Stability : Silyloxy and aryloxy derivatives exhibit higher thermal stability (e.g., 4,4'-bis(trimethylsilyloxy)biphenyl, ), making them suitable for high-temperature applications. Tosyloxy groups may decompose at elevated temperatures due to sulfonate ester lability.

Key Findings

Substituent-Driven Reactivity : Tosyloxy groups offer superior leaving-group ability compared to ethers or thiols, favoring nucleophilic substitutions.

Application Diversity: Alkoxy and carbazole derivatives dominate optoelectronics, while bromo/thiol analogs are pivotal in catalysis and nanomaterial synthesis.

Safety Profiles : Functional groups critically influence handling requirements, with halogenated compounds posing greater hazards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。